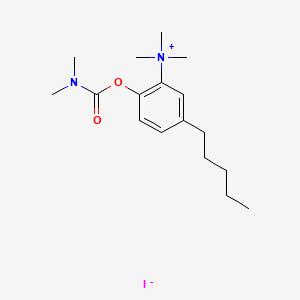
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that combines elements of carbamic acid and phenyl ester. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of dimethyl carbamic acid with a phenyl ester derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide include:
Carbamic acid, phenyl ester: Known for its use in organic synthesis and as a precursor to other compounds.
Methyl carbamate: Utilized in the production of pesticides and pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
64070-78-6 |
|---|---|
Molecular Formula |
C17H29IN2O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-5-pentylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C17H29N2O2.HI/c1-7-8-9-10-14-11-12-16(21-17(20)18(2)3)15(13-14)19(4,5)6;/h11-13H,7-10H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ZZLATZFTRCRUMR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
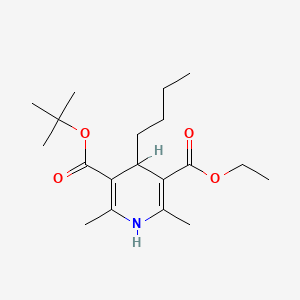
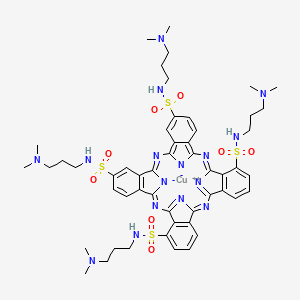

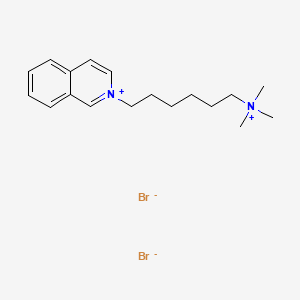

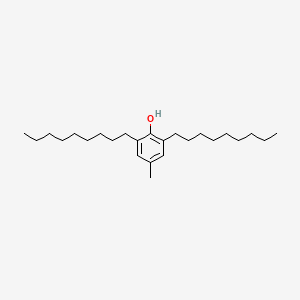
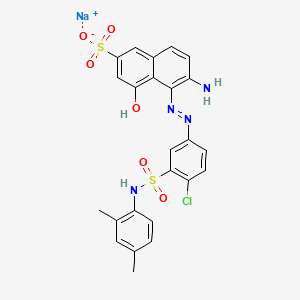

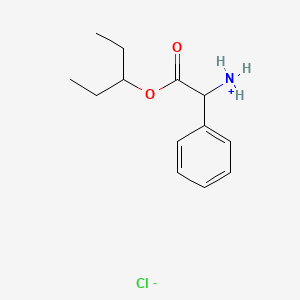
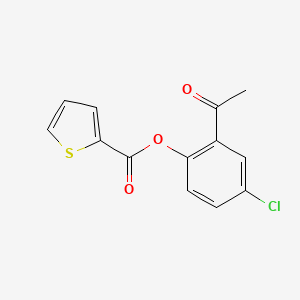


![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
